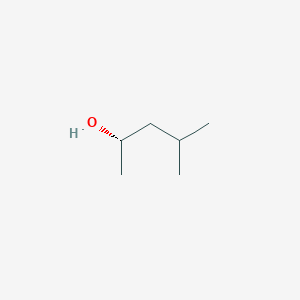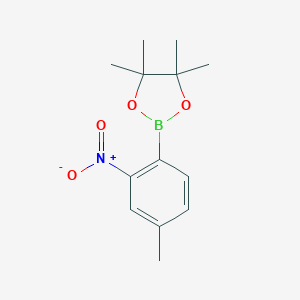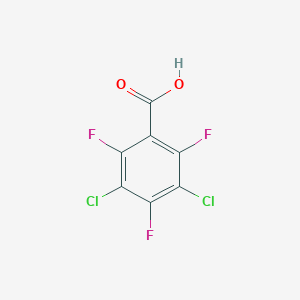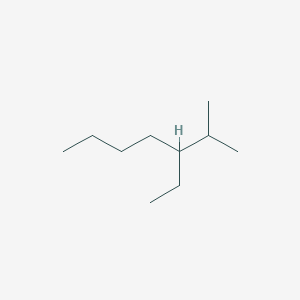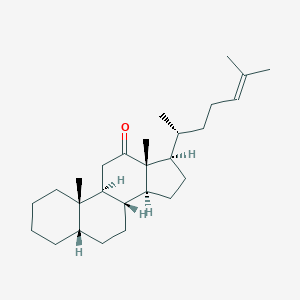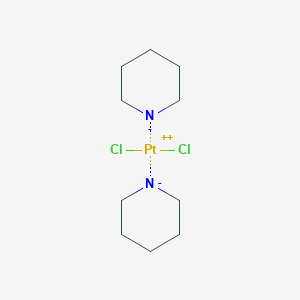
trans-Dichlorobispyridineplatinum(II)
Vue d'ensemble
Description
Trans-Dichlorobispyridineplatinum(II) is a chemical compound with the molecular formula C10H10Cl2N2Pt . It is also known by several synonyms such as trans-dichlorodipyridineplatinum and trans-platinu .
Synthesis Analysis
The synthesis of trans-Dichlorobispyridineplatinum(II) involves complex chemical reactions. The crystal structures of cis- and trans-dichlorobispyridineplatinum(II) have been determined . The structures were solved by heavy-atom techniques from observed intensities, measured by diffractometer, and refined by least-squares methods .Molecular Structure Analysis
The molecular structure of trans-Dichlorobispyridineplatinum(II) has been studied extensively. Crystals of this compound are triclinic, with specific dimensions . Both complexes consist of discrete molecules with platinum showing the usual square-planar coordination .Chemical Reactions Analysis
The chemical reactions involving trans-Dichlorobispyridineplatinum(II) are complex. The reaction of trans-[PtC12py2] with a series of 4,4’-disubstituted diphenyl sulfides has been studied . A linear free energy correlation has been obtained between the logarithm of the second order rate constant and the sum of the Hammett substituent parameters for X and Y .Physical And Chemical Properties Analysis
Trans-Dichlorobispyridineplatinum(II) has a molar mass of 424.1838 . It has a melting point of 283-286°C . The physical and chemical properties of this compound are provided by various sources .Applications De Recherche Scientifique
Crystal Structure Analysis : The crystal and molecular structures of both cis- and trans-dichlorobispyridineplatinum(II) have been determined, showing discrete molecules with platinum in a square-planar coordination. This structural understanding is crucial for designing new compounds with specific properties (Colamarino & Orioli, 1975).
In Vitro Cytotoxicity : In a study examining isomeric dichlororuthenium(II) complexes, it was found that the trans-dichloro complex showed much lower cytotoxicity compared to its counterparts. This highlights the potential for specific isomeric forms to be more effective or safer in cancer treatment (Velders et al., 2000).
Antitumor Properties : Research into trans-(d,1)-1,2-diaminocyclohexane platinum derivatives, related to cis-diamminedichloroplatinum (II) (cisplatin), indicates advantages in terms of bioavailability, activity, and reduced renal toxicity. These findings are significant for cancer treatment, particularly in developing alternatives to cisplatin (Wyrick & Chaney, 1988).
Mechanisms of Action of Cisplatin : Understanding the molecular mechanisms of cisplatin, a related compound, provides insights into how trans-Dichlorobispyridineplatinum(II) might interact with DNA and induce apoptosis in cancer cells. This is crucial for developing more effective cancer therapies (Dasari & Tchounwou, 2014).
DNA Interstrand Cross-Linking : Novel trans-dichloroplatinum(II) complexes have shown the ability to form DNA interstrand cross-links, a property typically associated with effective antitumor activity. This suggests potential for these compounds in cancer treatment (Brabec et al., 2000).
Radiosensitization in Cancer Therapy : Studies on the radiosensitization of hypoxic mammalian cells by low concentrations of cis- and trans-dichlorodiammine platinum (II) indicate potential applications in enhancing the efficacy of radiation therapy in cancer treatment (Douple & Richmond, 1978).
Interaction with DNA : Both cis- and trans-dichlorodiammine platinum (II) can bind to DNA, inducing structural changes such as unwinding and shortening of the double helix. This interaction is key to understanding their therapeutic effects and potential toxicities (Cohen et al., 1979).
Orientations Futures
Propriétés
IUPAC Name |
dichloroplatinum(2+);piperidin-1-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10N.2ClH.Pt/c2*1-2-4-6-5-3-1;;;/h2*1-5H2;2*1H;/q2*-1;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXOHOIMMOBTNW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N-]CC1.C1CC[N-]CC1.Cl[Pt+2]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Dichlorobispyridineplatinum(II) | |
CAS RN |
14024-97-6 | |
| Record name | Platinum, trans- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-Dichlorobispyridineplatinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



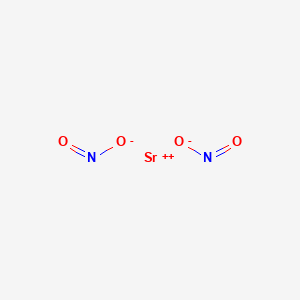
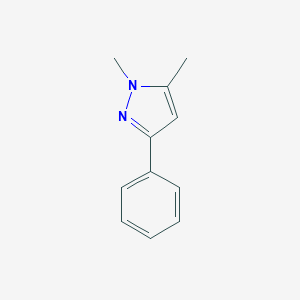
![5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B88410.png)
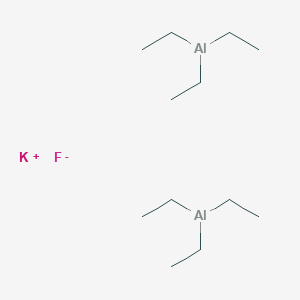
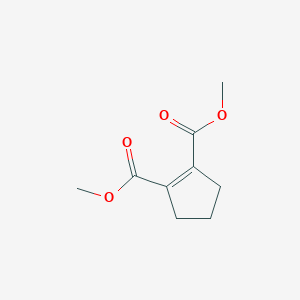
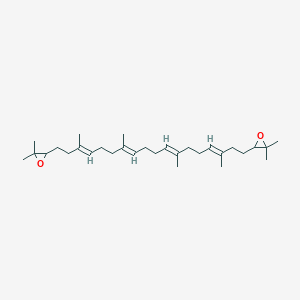
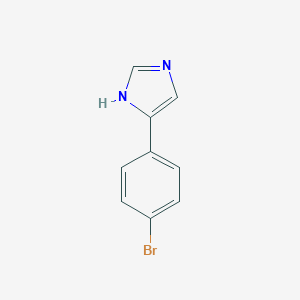
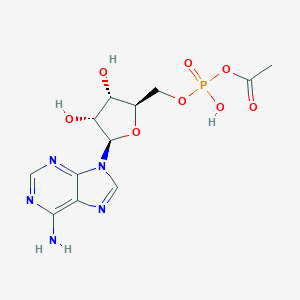
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)
